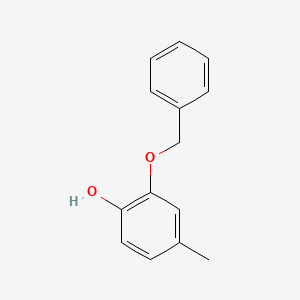
1,1-Diiodo-2-methylpropane
Vue d'ensemble
Description
1,1-Diiodo-2-methylpropane, also known as Isobutyl iodide, is a chemical compound with the molecular formula C4H8I2 . It has a molar mass of 309.915 Da .
Molecular Structure Analysis
The molecular structure of 1,1-Diiodo-2-methylpropane consists of a propane molecule where two of the hydrogen atoms have been replaced by iodine atoms . The presence of iodine atoms makes the molecule polar, which can influence its reactivity and physical properties.Physical And Chemical Properties Analysis
1,1-Diiodo-2-methylpropane has a boiling point of 120-121 °C . It is a liquid at room temperature and has a density of 1.599 g/mL at 25 °C . It is insoluble in water but miscible with alcohol and diethyl ether .Applications De Recherche Scientifique
Corrosion Inhibition
1,1-Diiodo-2-methylpropane-related compounds, such as Schiff base compounds with oxygen, nitrogen, and sulfur donors, have been studied for their properties as corrosion inhibitors. For instance, certain Schiff base compounds were investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating significant inhibitory properties (Leçe, Emregül, & Atakol, 2008).
Radiosynthesis Applications
In the field of positron emission tomography (PET) imaging, derivatives of 1,1-Diiodo-2-methylpropane, like 1-iodo-2-[11 C]methylpropane, have been synthesized and used in alkylation reactions and C-C bond formation. These radiolabeled synthons are crucial for developing PET tracers for various biologically active compounds (Rotteveel et al., 2017).
Biofuel Production
The compound has implications in biofuel production, particularly in the engineering of microbial pathways. For example, 2-methylpropan-1-ol (isobutanol), a biofuel candidate, has been produced anaerobically using engineered organisms. Modifications in the amino acid pathway and cofactor utilization in organisms like Escherichia coli have been key to efficient biofuel production (Bastian et al., 2011).
Molecular Dynamics Studies
1,1-Diiodo-2-methylpropane and its analogs have been subjects in molecular dynamics studies to understand chemical reactivity. For instance, the SN1 ionization reaction of 2-chloro-2-methylpropane in different solvents has been studied, providing insights into reaction mechanisms and solvent effects on chemical processes (Shim & Kim, 2008).
Safety and Hazards
1,1-Diiodo-2-methylpropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1,1-diiodo-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDFFXMINGIATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diiodo-2-methylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203853.png)
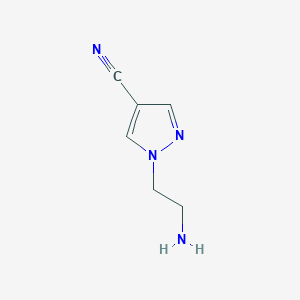
![6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol](/img/structure/B3203866.png)

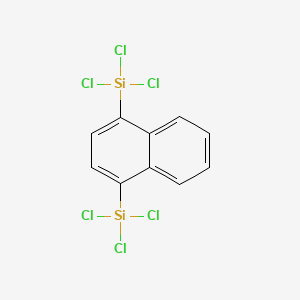
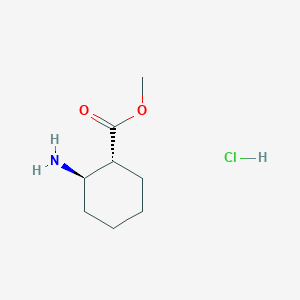
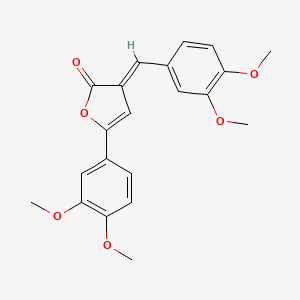
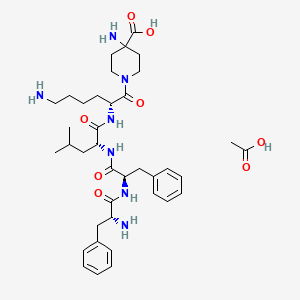

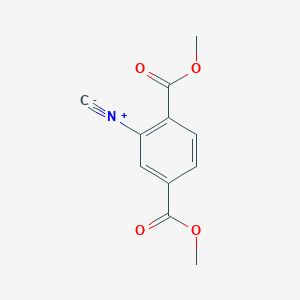
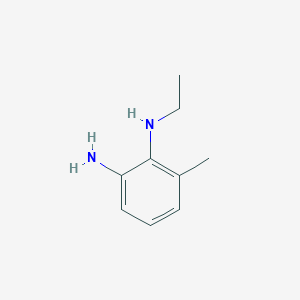
![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)

